2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Overview
Description
2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a pyrazole ring substituted with an amino group and a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution at the Pyrazole Ring: : The amino group at the 3-position of the pyrazole ring is introduced through nucleophilic substitution reactions.
Introduction of the Piperazine Ring: : The piperazine ring is introduced by reacting the pyrazole derivative with 4-methylpiperazine under suitable conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the pyrazole or piperazine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted pyrazole and piperazine derivatives.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its biological activities, including antimicrobial and antiparasitic properties.
Medicine: : It has shown promise in the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: : It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both the pyrazole and piperazine rings. Similar compounds include other pyrazole derivatives and piperazine derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological activities and chemical properties.
List of Similar Compounds
Pyrazole Derivatives: : 2-(3-amino-1H-pyrazol-1-yl)acetic acid
Piperazine Derivatives: : 1-(4-methylpiperazin-1-yl)ethan-1-one
Biological Activity
2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic compound characterized by the presence of a pyrazole ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C10H17N5O
- Molecular Weight : 223.28 g/mol
- CAS Number : 1184515-96-5
- Purity : ≥95%
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, potentially altering cellular signaling pathways and physiological responses.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Research has demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and EGFR, which are crucial in many cancers .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of pyrazole derivatives. For example, certain synthesized pyrazole carboxamides have demonstrated notable antifungal activity against pathogenic fungi. The structure of this compound may contribute to its efficacy against bacterial and fungal strains .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study revealed that these compounds significantly reduced pro-inflammatory cytokines in animal models, indicating their potential use in treating inflammatory disorders .
Data Tables
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-13-4-6-14(7-5-13)10(16)8-15-3-2-9(11)12-15/h2-3H,4-8H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVEJLAMHOEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.